molecular formula C18H21N3O5 B5093134 Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5093134
M. Wt: 359.4 g/mol
InChI Key: NEWSNVHTDOSLBH-UHFFFAOYSA-N
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Description

Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a cyclopentyl ester group at position 5 and a 3-nitrophenyl substituent at position 2. This compound belongs to the Biginelli dihydropyrimidone (DHPM) family, which is known for diverse pharmacological activities, including calcium channel modulation and receptor-specific targeting . Its structural uniqueness lies in the combination of the bulky cyclopentyl ester and the electron-withdrawing nitro group at the meta position of the phenyl ring, which may influence both physicochemical properties and biological activity.

Properties

IUPAC Name

cyclopentyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-11-15(17(22)26-14-8-3-4-9-14)16(19-18(23)20(11)2)12-6-5-7-13(10-12)21(24)25/h5-7,10,14,16H,3-4,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWSNVHTDOSLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring. The nitrophenyl group is introduced via a nitration reaction using concentrated nitric acid and sulfuric acid. The final esterification step involves the reaction of the carboxylic acid with cyclopentanol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids or other ester derivatives.

Scientific Research Applications

Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Key structural differences among analogs include:

  • Nitro Group Position : The 3-nitrophenyl substituent distinguishes it from compounds with 4-nitrophenyl groups (e.g., ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
Table 1: Structural Comparison of Selected Analogs
Compound Name Ester Group Nitrophenyl Position Key Features
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-THP-5-carboxylate (Target) Cyclopentyl 3-Nitro High M2 receptor selectivity; Gi-biased agonism
Allyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-THP-5-carboxylate (4x) Allyl 3-Nitro Melting point: 125–126°C; IR: 3240, 3110, 1700 cm⁻¹
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-THP-5-carboxylate (4o) Ethyl 3-Nitro Yield: 86%; Melting point: 126–127°C; ¹H NMR: δ 1.13 (t), 4.03 (q)
Propyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-THP-5-carboxylate Propyl 4-Nitro CAS: 314052-27-2; Higher density (1.28 g/cm³)
Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-THP-5-carboxylate (4v) Benzyl Phenyl (no nitro) Yield: 93%; Melting point: 152°C; IR: 3240, 3110 cm⁻¹

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group likely increases logP compared to ethyl or allyl esters, enhancing membrane permeability.
  • Stability : Bulkier esters (e.g., t-butyldiphenylsilyloxyethyl in compound 19) may improve stability under acidic conditions but complicate synthesis .

Biological Activity

Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 313970-35-3) is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural properties, and pharmacological effects.

The molecular formula of this compound is C18H21N3O5 with a molecular weight of approximately 359.38 g/mol. The compound features a tetrahydropyrimidine core substituted with cyclopentyl and nitrophenyl groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydropyrimidine ring through condensation reactions followed by functional group modifications to introduce the cyclopentyl and nitrophenyl substituents. Specific methodologies for synthesis can vary based on desired purity and yield.

Antimycotic Activity

Recent studies have investigated the antimycotic properties of related compounds in the tetrahydropyrimidine class. For instance, derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus flavus. In comparative studies, certain derivatives demonstrated greater activity than fluconazole, a standard antifungal treatment .

The mechanism of action for these compounds often involves interference with fungal cell wall synthesis or function. Computational studies suggest that these compounds may interact with specific targets within fungal cells, leading to cell death or growth inhibition .

Structure-Activity Relationship (SAR)

The presence of specific substituents (e.g., nitrophenyl) has been linked to enhanced biological activity. For example, the introduction of electron-withdrawing groups such as nitro can increase the lipophilicity and cellular uptake of the compound, thereby enhancing its efficacy against microbial targets .

Case Studies

A notable case study involved the evaluation of various tetrahydropyrimidine derivatives against Candida albicans. The study employed both in vitro assays and molecular docking simulations to elucidate the binding affinities of these compounds to target enzymes involved in fungal metabolism. Results indicated that compounds with similar structural motifs to Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo exhibited significant antifungal activity .

Data Table: Biological Activities

Compound NameTarget OrganismActivityReference
Cyclopentyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxoCandida albicansModerate Inhibition
Ethyl-6-methyl-4-(4-nitrophenyl)-2-oxoAspergillus flavusHigh Inhibition
Cyclopentyl derivative XAspergillus nigerLow Inhibition

Q & A

Q. Basic

  • IR : Confirms carbonyl (1680–1700 cm⁻¹) and nitro (1520 cm⁻¹) stretches.
  • ¹H NMR : Peaks at δ 1.13–1.18 (cyclopentyl CH₂), δ 7.3–8.2 (nitrophenyl protons) .
  • ¹³C NMR : Ester carbonyl at ~165 ppm, pyrimidine C=O at ~170 ppm .

Advanced
Contradictions arise in NOE experiments if dynamic processes (e.g., ring puckering) exist. Variable-temperature NMR resolves this by freezing conformers. For overlapping signals, 2D techniques (HSQC, HMBC) assign quaternary carbons. Discrepancies in elemental analysis (e.g., C% < theoretical) suggest residual solvent or unreacted precursors, requiring TGA-DSC validation .

What strategies are employed to evaluate the compound’s biological activity, particularly its enzyme inhibition or cytotoxicity?

Q. Basic

  • In vitro assays : Measure IC₅₀ against thymidine phosphorylase (TP) or cytochrome c oxidase using spectrophotometric methods .
  • Cell-based assays : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HT-29, MCF-7) .

Advanced
Structure-activity relationship (SAR) studies focus on substituent effects. For example, the 3-nitrophenyl group enhances TP inhibition (IC₅₀ = 15.4 µM) compared to methoxy or chloro derivatives. Molecular docking (AutoDock) identifies key interactions, such as hydrogen bonding between the nitro group and TP’s Arg-202 residue .

How do regioselectivity challenges in the Biginelli reaction impact the synthesis of analogs, and how are they mitigated?

Basic
Regioselectivity issues arise in poly-substituted dihydropyrimidines. For example, competing N1 vs. N3 alkylation can yield isomeric byproducts.

Advanced
Steric and electronic factors dictate regioselectivity. Bulky cyclopentyl esters favor N1-methylation, while electron-withdrawing nitro groups direct substitution to the para position. Microwave-assisted synthesis reduces side reactions by accelerating kinetics, improving regioselectivity to >95% .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Solvent recovery : Ethanol/PPE mixtures complicate recycling; switch to ionic liquids (e.g., [BMIM][BF₄]) improves sustainability .
  • Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) or antisolvent precipitation .
  • Stability : Nitro groups are photosensitive; storage under inert gas (N₂) prevents degradation.

How does the nitro group’s electronic nature influence the compound’s reactivity and spectroscopic properties?

Advanced
The nitro group’s strong electron-withdrawing effect:

  • Reduces electron density on the pyrimidine ring, shifting UV-Vis λmax to 320–340 nm.
  • Enhances hydrogen-bonding capacity with biological targets (e.g., TP’s active site) .
  • Stabilizes intermediates in nucleophilic substitution reactions, enabling functionalization at C4 .

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